2-Oxo-2-phenylethyl 5-bromopyridine-3-carboxylate
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Overview
Description
2-Oxo-2-phenylethyl 5-bromopyridine-3-carboxylate is a chemical compound with the molecular formula C14H10BrNO3 and a molecular weight of 320.14 g/mol It is characterized by the presence of a bromopyridine ring and a phenylethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-2-phenylethyl 5-bromopyridine-3-carboxylate can be achieved through several synthetic routes. One common method involves the esterification of 5-bromopyridine-3-carboxylic acid with 2-oxo-2-phenylethanol. This reaction typically requires the use of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. Solvent extraction and recrystallization techniques are commonly employed to purify the compound.
Chemical Reactions Analysis
Types of Reactions
2-Oxo-2-phenylethyl 5-bromopyridine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The phenylethyl group can undergo oxidation to form corresponding carboxylic acids.
Reduction Reactions: The carbonyl group in the ester can be reduced to form alcohols.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide or thiourea in polar solvents like dimethylformamide (DMF) are used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of 5-aminopyridine or 5-thiopyridine derivatives.
Oxidation: Formation of 2-oxo-2-phenylethyl 5-bromopyridine-3-carboxylic acid.
Reduction: Formation of 2-hydroxy-2-phenylethyl 5-bromopyridine-3-carboxylate.
Scientific Research Applications
2-Oxo-2-phenylethyl 5-bromopyridine-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-oxo-2-phenylethyl 5-bromopyridine-3-carboxylate involves its interaction with specific molecular targets. The bromopyridine moiety can interact with enzymes or receptors, modulating their activity. The ester group may undergo hydrolysis, releasing active metabolites that exert biological effects. The exact pathways and molecular targets are subject to ongoing research .
Comparison with Similar Compounds
Similar Compounds
5-Bromopyridine-3-carboxylic acid: Similar structure but lacks the phenylethyl ester group.
2-Oxo-2-phenylethyl 3-pyridinecarboxylate: Similar ester group but without the bromine atom.
Methyl 5-bromopyridine-3-carboxylate: Similar bromopyridine structure but with a methyl ester group.
Uniqueness
2-Oxo-2-phenylethyl 5-bromopyridine-3-carboxylate is unique due to the combination of the bromopyridine ring and the phenylethyl ester group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C14H10BrNO3 |
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Molecular Weight |
320.14 g/mol |
IUPAC Name |
phenacyl 5-bromopyridine-3-carboxylate |
InChI |
InChI=1S/C14H10BrNO3/c15-12-6-11(7-16-8-12)14(18)19-9-13(17)10-4-2-1-3-5-10/h1-8H,9H2 |
InChI Key |
UUMZWWUDDZHDSP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)COC(=O)C2=CC(=CN=C2)Br |
Origin of Product |
United States |
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